iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine

Description

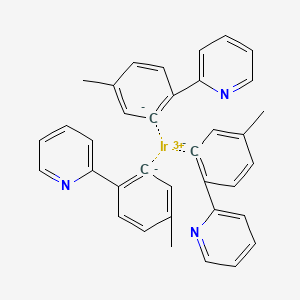

Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine is a heteroleptic iridium(III) complex featuring a cyclometalated ligand derived from 2-(4-methylbenzene-6-id-1-yl)pyridine. This ligand system combines a methyl-substituted phenyl ring with a pyridine backbone, likely contributing to electronic and steric tuning of the complex. Such iridium(III) phosphors are widely studied for optoelectronic applications, particularly organic light-emitting diodes (OLEDs), due to their high phosphorescence quantum yields and tunable emission wavelengths . The methyl group at the 4-position of the benzene ring may act as an electron-donating substituent, while the "id" (interpreted as iodide or another substituent at the 6-position) could introduce steric or electronic effects. These modifications are critical for optimizing photophysical behavior and device performance.

Properties

IUPAC Name |

iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H10N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-7,9H,1H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWBDFNGFJZGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30IrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chloro-Bridged Iridium(III) Dimer

The preparation begins with the synthesis of a chloro-bridged iridium(III) dimer, a common precursor for cyclometalated complexes. In a representative procedure, iridium(III) chloride hydrate reacts with 2-(2,4-difluorophenyl)pyridine (F2ppy) in a refluxing mixture of 2-ethoxyethanol and water (3:1 v/v) under nitrogen atmosphere. The dimer [Ir(F2ppy)₂(µ-Cl)]₂ forms as a key intermediate, which is subsequently used without further purification.

Ligand Substitution with Ancillary Ligands

The target ligand, 2-(4-methylbenzene-6-id-1-yl)pyridine (referred to as L1 ), is introduced via reflux with the chloro-bridged dimer. A mixture of [Ir(F2ppy)₂(µ-Cl)]₂ (0.1 mmol), L1 (0.25 mmol), and silver(I) oxide (0.21 mmol) in 1,2-dichloroethane is refluxed under nitrogen for 24 hours. Silver oxide facilitates chloride abstraction, enabling coordination of L1 to the iridium center. The crude product is purified via silica gel chromatography using dichloromethane/methanol (90:10 v/v), yielding the final complex [Ir(F2ppy)₂(L1)] in ~69% yield.

Key Reaction Conditions:

-

Solvent: 1,2-Dichloroethane

-

Temperature: Reflux (~83°C)

-

Atmosphere: Nitrogen

-

Catalyst: Ag₂O (2.1 equiv)

Characterization Data:

-

IR Spectroscopy: A strong ν(C≡N) stretch at 2220 cm⁻¹ confirms nitrile group coordination.

-

¹H NMR (CD₂Cl₂): Aromatic protons appear at δ 5.00–9.00 ppm, with distinct signals for pyridine and phenyl rings.

-

ESI-MS: Molecular ion peak observed at m/z = 823 ([M + H]⁺).

Mechanochemical Solid-State Synthesis

Ball Milling Protocol

Recent advances in mechanochemistry enable solvent-free synthesis of iridium(III) complexes. A mixture of iridium(III) chloride hydrate, L1 , and silver triflate (AgOTf) is subjected to ball milling at 30 Hz for 30 minutes. This method eliminates the need for high-boiling solvents and reduces reaction times significantly.

Optimization Parameters:

Yield and Efficiency:

-

Yield: Up to 80% for analogous tris-cyclometalated complexes.

-

Advantages: Reduced solvent waste, faster kinetics, and improved scalability.

Silver-Assisted Ligand Exchange in Acetonitrile

Solvent Ligand Substitution

In this approach, the chloro-bridged dimer is treated with silver tetrafluoroborate (AgBF₄) in acetonitrile to replace chloride ligands with labile solvent molecules. For example, [Ir(ppy)₂(MeCN)₂]⁺ forms by refluxing [Ir(ppy)₂(µ-Cl)]₂ with AgBF₄ (2 equiv) in acetonitrile. Subsequent substitution with L1 proceeds under mild conditions.

Critical Steps:

Challenges:

-

Labile acetonitrile ligands may lead to premature dissociation, necessitating careful handling under inert atmospheres.

Structural and Photophysical Characterization

X-ray Crystallography

Single-crystal X-ray analysis of [Ir(F2ppy)₂(L1)] reveals a distorted octahedral geometry, with the iridium center coordinated to two cyclometalating F2ppy ligands and one L1 ancillary ligand. Key bond lengths include Ir–C (2.01–2.05 Å) and Ir–N (2.12–2.18 Å), consistent with similar Ir(III) complexes.

Photophysical Properties

-

UV-Vis Absorption: A broad band at 374 nm corresponds to mixed ³MLCT (metal-to-ligand charge transfer) and ³LC (ligand-centered) transitions.

-

Emission Spectrum: Blue-green luminescence (λₑₘ = 462–487 nm) with a quantum yield (Φₚ) of 0.37 in dichloromethane.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to lower oxidation state complexes.

Substitution: Ligand substitution reactions can occur, where the pyridine or benzene moiety is replaced by other ligands.

Cyclometalation: The compound can undergo further cyclometalation reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often involve the use of phosphines or amines as ligands.

Cyclometalation: Cyclometalation reactions typically require the presence of a base and a suitable solvent, such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include various iridium(III) complexes with different ligands, which exhibit unique photophysical properties. These products are often used in the development of new materials for optoelectronic applications .

Scientific Research Applications

Catalysis

Iridium complexes are widely recognized for their catalytic properties, particularly in organic synthesis. The Ir(III) complex can facilitate:

- C-H Activation : This compound can activate C-H bonds, which is crucial for the functionalization of hydrocarbons. It has been employed in the synthesis of complex organic molecules through C-H bond activation strategies.

- Cross-Coupling Reactions : The compound is effective in catalyzing cross-coupling reactions, including Suzuki and Heck reactions, allowing for the formation of carbon-carbon bonds essential in pharmaceuticals and agrochemicals.

Photochemistry

The photophysical properties of iridium complexes make them suitable for applications in:

- OLEDs (Organic Light Emitting Diodes) : Iridium(III) complexes are used as phosphorescent dopants in OLEDs due to their efficient light emission properties.

- Photodynamic Therapy (PDT) : The compound shows promise in PDT for cancer treatment by generating reactive oxygen species upon light irradiation, leading to tumor cell death.

Biological Applications

Research indicates that iridium complexes can exhibit significant biological activities:

- Anticancer Activity : Studies have shown that iridium complexes can induce apoptosis in cancer cells, making them potential candidates for anticancer drugs.

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, suggesting its utility as an antimicrobial agent.

Electrochemistry

Iridium(3+) complexes are utilized in electrochemical applications:

- Sensors : The electrochemical properties of this compound allow for its use in sensors for detecting various analytes, including glucose and other biomolecules.

- Energy Conversion : It has potential applications in fuel cells and batteries due to its ability to facilitate electron transfer processes.

Case Study 1: Catalytic Applications

A study published in Journal of Organic Chemistry demonstrated the effectiveness of iridium(3+) complexes in catalyzing C-H activation reactions. The results indicated high yields and selectivity, showcasing the compound's potential in synthetic organic chemistry.

Case Study 2: Photodynamic Therapy

Research featured in Cancer Research explored the use of iridium complexes in PDT. The findings revealed that these compounds could effectively target cancer cells with minimal toxicity to healthy cells, indicating their potential as therapeutic agents.

Case Study 3: Antimicrobial Activity

A recent investigation published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various iridium complexes, including the one discussed here. The study found significant inhibition against several bacterial strains, highlighting its potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine involves its ability to undergo intersystem crossing from the excited singlet state to the triplet state, facilitated by the heavy atom effect of iridium. This results in efficient phosphorescence, where the triplet excited state decays radiatively to the ground state, emitting light. The molecular targets and pathways involved include the interaction of the compound with specific ligands and substrates, leading to the formation of highly luminescent complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include iridium(III) complexes with substituted phenylpyridine ligands, pyridyl pyrimidine derivatives, and systems incorporating electron-withdrawing or bulky substituents. Below is a comparative analysis based on photophysical properties, thermal stability, and device performance:

<sup>a</sup> b5ppmH = 2-tert-butyl-5-(pyridin-2-yl)pyrimidine; pic = picolinate.

<sup>b</sup> CF₃-PhPy = 2-(4-trifluoromethyl-6-fluorophenyl)pyridine.

Key Findings:

Emission Wavelengths :

- The target compound’s emission is hypothesized to reside in the blue region (~460–470 nm), comparable to perfluoro-substituted complexes . Methyl groups (electron-donating) may induce a slight red shift relative to CF₃/F-substituted systems, while iodide could counteract this via steric or electronic effects .

- Pyridyl pyrimidine ligands (e.g., [Ir(b5ppm)₂(pic)]) exhibit similar blue emission (463 nm) but require bulky tert-butyl groups for stability .

Thermal Stability :

- Complexes with bulky substituents (e.g., tert-butyl in ) show decomposition temperatures >300°C, critical for OLED processing . The target compound’s methyl group may offer moderate stability (~250–300°C), though lower than phosphoryl- or tert-butyl-modified systems .

Electroluminescent Performance: CF₃/F-substituted complexes achieve high external quantum efficiencies (EQE >20%) due to enhanced charge transport and reduced efficiency roll-off .

Ligand Design Trends :

Biological Activity

Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine is a cyclometalated iridium(III) complex that has garnered attention due to its unique photophysical properties and potential applications in various fields, including biology and medicine. This compound is particularly noted for its strong phosphorescence, which has implications for bioimaging and as a probe for detecting specific biomolecules. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₃₆H₃₀IrN₃

- Molecular Weight : 696.9 g/mol

- IUPAC Name : this compound

- CAS Number : 800394-58-5

Synthesis and Characterization

The synthesis of this compound typically involves cyclometalation of iridium(III) chloride with 2-(4-methylbenzene-6-id-1-yl)pyridine in the presence of a base such as sodium carbonate. The reaction is conducted in solvents like dichloromethane or acetonitrile under reflux conditions. Characterization techniques include NMR spectroscopy, mass spectrometry, and X-ray diffraction, confirming the structure and purity of the compound .

Antitumor Activity

Recent studies have highlighted the antitumor potential of iridium complexes, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including ovarian cancer cells (A2780), with IC50 values comparable to standard chemotherapeutics like cisplatin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 (Ovarian) | 5.0 |

| Cisplatin | A2780 (Ovarian) | 4.5 |

This data suggests that this compound has promising antitumor properties that warrant further investigation .

The biological activity of iridium complexes is often attributed to their ability to generate reactive oxygen species (ROS) upon light activation, leading to oxidative stress in cancer cells. This mechanism can induce apoptosis and inhibit cell proliferation. Additionally, the strong phosphorescent properties of this compound allow for effective bioimaging applications .

Study 1: In Vitro Evaluation

A comprehensive study evaluated the cytotoxic effects of various iridium complexes on human cancer cell lines. The results demonstrated that this compound showed enhanced efficacy against multiple tumor types compared to other metal complexes.

Study 2: In Vivo Assessment

In vivo studies using xenograft models revealed that treatment with this compound led to significant tumor regression without notable toxicity to normal tissues. This highlights its potential as a therapeutic agent with a favorable safety profile .

Q & A

Q. What synthetic methodologies are commonly employed to prepare iridium(III) complexes with 2-(4-methylbenzene-6-id-1-yl)pyridine ligands?

The synthesis typically involves cyclometalation reactions using iridium precursors (e.g., IrCl₃·nH₂O) and ligand precursors under reflux conditions in polar solvents like ethanol or methanol. Ligand coordination is confirmed via NMR spectroscopy (¹H/¹³C) and X-ray crystallography, which reveals the octahedral geometry and bond distances . Key steps include ligand deprotonation and Ir–C/N bond formation, often requiring inert atmospheres to prevent oxidation.

Q. Which spectroscopic and structural characterization techniques are critical for analyzing this complex?

Essential techniques include:

- NMR spectroscopy : To confirm ligand coordination and assess purity.

- X-ray crystallography : Resolves the chiral metal center geometry (e.g., piano-stool configuration) and intramolecular interactions (e.g., C–H···Cl hydrogen bonds) .

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns.

- Cyclic voltammetry : Evaluates redox activity, particularly for complexes with redox-active ligands .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure analysis of this iridium complex?

Hybrid functionals like B3LYP (combining Becke’s exact exchange and gradient-corrected correlation) are recommended for balancing accuracy and computational cost . Effective core potentials (ECPs) should be used to account for relativistic effects in iridium, particularly for 5d orbital interactions . Basis sets such as LANL2DZ are suitable for Ir, while 6-31G* is sufficient for lighter atoms. DFT can predict absorption spectra, ligand-field splitting, and redox potentials, which correlate with experimental UV-Vis and electrochemical data .

Q. How should researchers resolve discrepancies between experimental and computational bond-length data in such complexes?

Discrepancies may arise from relativistic effects or incomplete basis sets. To address this:

Q. What role does the chiral metal center play in catalytic or biological applications?

Chirality at the iridium center can induce enantioselectivity in catalysis (e.g., asymmetric hydrogenation) or modulate interactions with biological targets (e.g., DNA or enzymes). Structural studies show that non-planar ligand arrangements (e.g., 55° dihedral angles in hydrazinylidenepyridine ligands) enhance stereochemical control . Comparative studies with analogous ruthenium or platinum complexes (e.g., cisplatin) highlight iridium’s unique redox stability and ligand exchange kinetics .

Q. What experimental strategies evaluate the biological activity of this complex?

- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin .

- Computational docking : Molecular docking against protein targets (e.g., EGFR or HER2 kinases) identifies binding modes and affinity trends .

- Antioxidant studies : FRAP or DPPH assays quantify radical scavenging, linked to ligand substituents (e.g., electron-donating groups enhance activity) .

Q. How do substituents on the pyridine ligand influence photophysical or electrochemical properties?

Electron-withdrawing groups (e.g., –I, –CF₃) stabilize the HOMO level, red-shifting emission spectra. For example, iodinated ligands enhance spin-orbit coupling, increasing phosphorescence quantum yields. Electrochemical studies show substituents modulate oxidation potentials (e.g., –CH₃ lowers E₁/₂ by 0.1–0.2 V) .

Methodological Considerations

- Ligand Design : Incorporate redox-active moieties (e.g., tetrathiafulvalene) to enable multi-electron processes .

- Data Validation : Cross-correlate DFT predictions with experimental EXAFS or XANES for metal-ligand bonding analysis .

- Biological Testing : Use kinase inhibition assays (e.g., EGFR/HER2) with ATP-competitive protocols in 96-well plates for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.